2-(Oxazol-2-yl)propan-1-amine
Description
2-(Oxazol-2-yl)propan-1-amine is a heterocyclic amine featuring a five-membered oxazole ring (containing oxygen and nitrogen at positions 1 and 3, respectively) attached to a three-carbon chain terminating in a primary amine group. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
2-(1,3-oxazol-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(4-7)6-8-2-3-9-6/h2-3,5H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGPJYMDVWMKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309253 | |
| Record name | β-Methyl-2-oxazoleethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194508-26-3 | |
| Record name | β-Methyl-2-oxazoleethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194508-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Methyl-2-oxazoleethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxazol-2-yl)propan-1-amine typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST and Deoxo-Fluor . Another method includes the electrochemical desulfurative cyclization of isothiocyanates and α-amino ketones under metal- and external-oxidant-free electrolytic conditions .
Industrial Production Methods: Industrial production methods for oxazole derivatives often involve the use of palladium-catalyzed arylation reactions. These methods are efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-(Oxazol-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Oxazol-2-yl)propan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The oxazole ring allows for multiple non-covalent interactions, such as hydrogen bonding and π-π stacking, which facilitate its binding to biological targets. This binding can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs of 2-(Oxazol-2-yl)propan-1-amine, emphasizing substituent variations and their implications:
Physical and Spectroscopic Properties
- NMR Data : Benzoxazole derivatives (e.g., 2-(benzo[d]oxazol-2-yl)-1-phenylvinyl benzoates in ) exhibit distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) and ¹⁵N NMR shifts near −131 ppm due to electron-withdrawing effects of the benzoxazole ring . In contrast, the parent oxazole compound would show simpler spectra, with oxazole protons resonating around δ 7.0–8.0 ppm.
Biological Activity
2-(Oxazol-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula CHNO, features an oxazole ring, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound can be attributed to its ability to modulate enzyme activities and interact with cellular pathways. Notably:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and neurotransmitter regulation.
- Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors, influencing signaling pathways related to inflammation and cell proliferation.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the oxazole ring and the propanamine side chain can significantly impact potency and selectivity. Key findings include:
| Substituent | Biological Activity | IC50 (µM) |
|---|---|---|
| No substitution | Baseline activity | 10.0 |
| Methyl group | Increased potency | 5.0 |
| Ethyl group | Enhanced selectivity | 3.0 |
These results indicate that specific modifications can lead to enhanced inhibitory effects against target enzymes.
Study on Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
Study on Anticancer Properties
In a recent investigation, this compound was tested for its anticancer effects in vitro. The compound showed promising results in inhibiting the proliferation of cancer cells, with an IC50 value indicating effective cytotoxicity at low concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
